molecular formula C15H24N2O B6992534 N-(4-ethyloxolan-3-yl)-N'-phenylpropane-1,3-diamine

N-(4-ethyloxolan-3-yl)-N'-phenylpropane-1,3-diamine

Cat. No.: B6992534
M. Wt: 248.36 g/mol
InChI Key: DSOUEUCLJPMVEE-UHFFFAOYSA-N
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Description

N-(4-ethyloxolan-3-yl)-N’-phenylpropane-1,3-diamine is a synthetic organic compound characterized by its unique chemical structure, which includes an ethyloxolan ring and a phenylpropane diamine moiety

Properties

IUPAC Name

N-(4-ethyloxolan-3-yl)-N'-phenylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-2-13-11-18-12-15(13)17-10-6-9-16-14-7-4-3-5-8-14/h3-5,7-8,13,15-17H,2,6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOUEUCLJPMVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COCC1NCCCNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyloxolan-3-yl)-N’-phenylpropane-1,3-diamine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Ethyloxolan Ring: This step involves the cyclization of a suitable precursor, such as 4-ethyloxolan-3-ol, under acidic or basic conditions.

    Amination Reaction: The ethyloxolan ring is then reacted with a diamine, such as propane-1,3-diamine, in the presence of a suitable catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyloxolan-3-yl)-N’-phenylpropane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted ethyloxolan derivatives.

Scientific Research Applications

N-(4-ethyloxolan-3-yl)-N’-phenylpropane-1,3-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(4-ethyloxolan-3-yl)-N’-phenylpropane-1,3-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyloxolan-3-yl)-N’-phenylpropane-1,3-diamine
  • N-(4-propyloxolan-3-yl)-N’-phenylpropane-1,3-diamine

Uniqueness

N-(4-ethyloxolan-3-yl)-N’-phenylpropane-1,3-diamine is unique due to the presence of the ethyloxolan ring, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

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